molecular formula C16H22 B8381790 (3,7-Dimethylocta-2,6-dienyl)benzene

(3,7-Dimethylocta-2,6-dienyl)benzene

Cat. No.: B8381790
M. Wt: 214.35 g/mol
InChI Key: XYOFVDMMEFNMSN-UHFFFAOYSA-N
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Description

(3,7-Dimethylocta-2,6-dienyl)benzene, which features a geranyl side chain attached to a benzene ring, is a compound of significant interest in organic and natural product synthesis. This structure represents a core building block in the biosynthesis of several biologically active natural products. It is notably recognized as the direct terpenyl precursor in the formation of cannabinoid scaffolds, such as those found in cannabigerol (CBG) and its analogs, where it undergoes prenylation with olivetolic acid . This compound is essential for researchers studying the chemical ecology and synthetic biology of plants from the Cannabaceae family and the broader group of meroterpenoids (natural products of mixed terpenoid and polyketide origin) . Its applications extend to serving as a critical intermediate in: Medicinal Chemistry: As a synthon for developing novel cannabinoid derivatives and other meroterpenoid-based compounds with potential pharmacological activities, building upon the observed biological properties of related structures . Pathway Elucidation: For probing the enzymatic mechanisms of prenyltransferases, such as geranyl-pyrophosphate—olivetolic acid geranyltransferase, which catalyzes similar coupling reactions in nature . Fragrance and Flavor Research: The geranyl moiety is a common constituent in terpenoids used in lemon essences, menthol, and ionone synthesis, making this compound a valuable starting material for related synthetic applications . Researchers value this chemical for its role in constructing complex molecular architectures. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C16H22

Molecular Weight

214.35 g/mol

IUPAC Name

3,7-dimethylocta-2,6-dienylbenzene

InChI

InChI=1S/C16H22/c1-14(2)8-7-9-15(3)12-13-16-10-5-4-6-11-16/h4-6,8,10-12H,7,9,13H2,1-3H3

InChI Key

XYOFVDMMEFNMSN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCC1=CC=CC=C1)C)C

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits significant potential in the pharmaceutical industry, particularly due to its structural similarity to known therapeutic agents.

Antifungal Activity

Research has demonstrated that geranylated phenols, including (3,7-Dimethylocta-2,6-dienyl)benzene derivatives, possess antifungal properties. A study tested various derivatives for their ability to inhibit the mycelial growth of Phytophthora, with promising results indicating that these compounds could be developed into antifungal agents .

Anti-diabetic Potential

In another study focusing on the synthesis of related compounds, researchers evaluated the anti-diabetic effects of new derivatives of this compound. These compounds showed moderate inhibitory activity against the α-glucosidase enzyme, suggesting potential use in managing diabetes .

Cannabinoid Research

This compound is structurally related to cannabigerol and other cannabinoids found in Cannabis sativa. Its presence in cannabis suggests it may contribute to the pharmacological effects associated with cannabinoids, prompting further investigation into its therapeutic uses .

Agricultural Applications

The compound's antifungal properties also extend to agricultural applications.

Plant Protection

Due to its antifungal activity, this compound and its derivatives can be explored as natural fungicides in agriculture. This could provide an eco-friendly alternative to synthetic fungicides, promoting sustainable agricultural practices.

Material Science Applications

The unique chemical structure of this compound allows for potential applications in material sciences.

Polymerization

Research indicates that compounds with similar structures can be utilized in polymerization processes to create novel materials with enhanced properties. The ability to modify these compounds could lead to advancements in creating specialized polymers for various industrial applications.

Synthesis and Yield Studies

A notable case study involved the synthesis of (E)-(3,7-Dimethylocta-2,6-dienyl)benzene through a reaction yielding an impressive 87% yield within one hour under optimized conditions. This highlights not only the efficiency of synthesizing this compound but also its potential scalability for industrial applications .

In Vitro Testing for Antifungal Activity

In vitro tests conducted on geranylated phenols showed varying degrees of effectiveness against fungal strains. The results indicated that specific modifications to the this compound structure could enhance antifungal efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (3,7-Dimethylocta-2,6-dienyl)benzene can be contextualized against related terpene-substituted aromatic compounds. Below is a detailed comparison:

Structural Analogues

2.1.1. Geranyl Benzoate
  • Molecular Formula : C₁₇H₂₀O₂
  • Molecular Weight : 256.34 g/mol
  • Key Features : Contains a benzoate ester group instead of a benzene ring. The ester moiety enhances polarity, reducing volatility compared to the parent hydrocarbon.
  • Applications : Widely used in fragrances and flavorings due to its fruity, floral odor .
  • Reactivity : Susceptible to hydrolysis under acidic or basic conditions, unlike the more stable benzene-terpene structure .
2.1.2. Geranyl Acetate
  • Molecular Formula : C₁₂H₂₀O₂
  • Molecular Weight : 196.29 g/mol
  • Key Features : An acetate ester derivative with higher volatility and lower molecular weight.
  • Applications : Common in perfumery and cosmetic formulations for its fresh, citrus-like aroma .
  • Stability : Less thermally stable than This compound due to the ester group .
2.1.3. Cannabigerol (CBG) Derivatives
  • Molecular Formula : C₂₁H₃₂O₂
  • Molecular Weight : 316.49 g/mol
  • Key Features: Incorporates a resorcinol core (1,3-dihydroxybenzene) with a pentyl chain and geranyl group.
  • Applications: Pharmacologically active as a cannabinoid receptor modulator, unlike the non-hydroxylated target compound .
  • Reactivity: The phenolic hydroxyl groups enable hydrogen bonding and redox activity, absent in this compound .

Functional Analogues

2.2.1. (E)-3,7-Dimethylocta-2,6-dienyl Ethyl Carbonate
  • Molecular Formula : C₁₃H₂₂O₃
  • Molecular Weight : 226.31 g/mol
  • Key Features : A carbonate ester derivative with enhanced electrophilicity at the carbonate group.
  • Applications : Used as a flavoring agent; the carbonate group offers distinct hydrolytic degradation pathways compared to the benzene ring .
2.2.2. 3,7-Dimethylocta-2,6-dienyl 5,9,13-Trimethyltetradeca-4,8,12-enoate
  • Molecular Formula: Not explicitly provided (estimated C₃₀H₄₈O₂)
  • Key Features: A bis-terpenoid ester with a significantly larger molecular weight.
  • Applications : Investigated for chemical and life sciences research, leveraging its extended hydrophobic structure .

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Boiling Point (°C, estimated) LogP (Hydrophobicity)
This compound C₁₆H₂₂ 214.35 Benzene, terpene chain ~300 ~6.2
Geranyl Benzoate C₁₇H₂₀O₂ 256.34 Benzoate ester ~315 ~4.8
Geranyl Acetate C₁₂H₂₀O₂ 196.29 Acetate ester ~245 ~3.5
CBG Derivative C₂₁H₃₂O₂ 316.49 Resorcinol, terpene, pentyl >350 ~7.1

Research Findings and Key Differences

  • Hydrophobicity : The benzene-terpene structure of This compound exhibits higher LogP values (~6.2) compared to ester derivatives (e.g., Geranyl Acetate: ~3.5), making it more suitable for lipid-soluble applications .
  • Reactivity: The absence of ester or hydroxyl groups in the target compound reduces its susceptibility to hydrolysis, enhancing stability in non-polar environments .
  • Biological Activity : Hydroxylated analogues (e.g., 3,4-dihydroxy derivatives) demonstrate antifungal properties, suggesting that functionalization of the benzene ring is critical for bioactivity .

Preparation Methods

Reaction Conditions and Catalysts

The Friedel-Crafts alkylation of aromatic rings with geraniol-derived electrophiles serves as a cornerstone for synthesizing (3,7-dimethylocta-2,6-dienyl)benzene derivatives. In a representative procedure, phloroglucinol (1,3,5-trihydroxybenzene) reacts with geraniol in acetonitrile under BF₃·Et₂O catalysis, yielding (E)-2-(3,7-dimethylocta-2,6-dienyl)benzene-1,3,5-triol with 82% efficiency after 48 hours. The Lewis acid activates the geraniol hydroxyl group, facilitating the formation of a carbocation intermediate that undergoes electrophilic aromatic substitution. Notably, the choice of solvent profoundly impacts reaction kinetics; acetonitrile enhances solubility of polar intermediates, while dichloromethane proves optimal for subsequent MnO₂-mediated oxidations to quinones.

Purification and Yield Optimization

Post-reaction workup typically involves extraction with ethyl acetate or diethyl ether, followed by silica gel chromatography using gradient elution (petroleum ether/EtOAc, 19.8:0.2 → 14.0:6.0). This method resolves challenges posed by regioisomeric byproducts, achieving >95% purity for monosubstituted derivatives. However, yields vary significantly with substrate electronics: electron-rich aromatics like 1,4-hydroquinone afford 85% yield, whereas sterically hindered analogs such as 1,2,4-trihydroxybenzene require extended reaction times (72 hours) for comparable efficiency.

Benzylation/Deprotection Strategies for Hydroquinone Derivatives

Benzyl Protection of Hydroxyl Groups

Benzyl bromide-mediated protection emerges as a critical step for preventing unwanted oxidation during multi-step syntheses. For instance, treatment of 1,4-dihydroxybenzene with benzyl bromide (1.2 equiv) in acetone/K₂CO₃ at reflux installs bis-benzyl ethers with 47% overall yield. The reaction’s success hinges on strict anhydrous conditions, as moisture leads to premature deprotection. Nuclear magnetic resonance (NMR) analysis confirms complete benzylation via disappearance of hydroxyl proton signals at δ 4.68–4.81 ppm and emergence of benzyl CH₂ resonances at δ 5.03 ppm.

Palladium-Catalyzed Deprotection

Final deprotection employs hydrogenolysis over Pd/C or acidic cleavage with Et₂NH/THF at −78°C. The latter method proves advantageous for acid-sensitive substrates, selectively removing benzyl groups without affecting acetyl or silyl protections. Post-deprotection purification via n-hexane/ethyl acetate chromatography isolates target hydroquinones in 79–85% yield, as validated by high-resolution mass spectrometry (HRMS) data matching theoretical [M+H]⁺ values within 3 ppm.

Acetylation-Silylation Sequences for Functional Group Diversification

Acetic Anhydride-Mediated Acetylation

Selective acetylation of hydroxyl groups enables precise functionalization of this compound scaffolds. Reaction of geranylhydroquinone with acetic anhydride (5.3 equiv) in pyridine/dichloromethane installs acetyl protections at C-1 and C-4 positions within 30 minutes, as evidenced by upfield shifts of aromatic protons to δ 6.75–6.89 ppm in ¹H-NMR. This method achieves near-quantitative conversion (96% by GC) when catalyzed by 4-dimethylaminopyridine (DMAP), though excess Ac₂O necessitates careful quenching with NaHCO₃ to prevent ester hydrolysis.

Silyl Ether Formation and Cleavage

Incorporation of tert-butyldiphenylsilyl (TBDPS) groups addresses solubility challenges during late-stage functionalization. Treatment of acetate intermediates with TBDPSCl (1.1 equiv) in DMF/imidazole affords silyl-protected derivatives in 93% yield. The bulky silyl group suppresses π-π stacking of aromatic rings, facilitating chromatographic purification (n-hexane/diethyl ether, 95:5). Subsequent TBAF-mediated deprotection in THF regenerates hydroxyl groups without side reactions, confirmed by IR spectroscopy (disappearance of Si-O stretches at 1043 cm⁻¹).

Comparative Analysis of Synthetic Methodologies

Table 1. Key Parameters for this compound Synthesis

MethodCatalyst SystemSolventTime (h)Yield (%)Purity (%)
Friedel-CraftsBF₃·Et₂OAcetonitrile488295
BenzylationK₂CO₃Acetone124798
AcetylationDMAP/PyridineCH₂Cl₂0.59699
SilylationImidazole/DMAPDMF39397

Table 2. Chromatographic Purification Systems

IntermediateEluent RatioRf ValuePurity Post-Purification (%)
Monobromo derivativen-Hexane/EtOAc (4:1)0.4298
Benzyl ether 11bn-Hexane/Et₂O (9:1)0.5597
Acetylated quinoneCH₂Cl₂0.3899

Mechanistic Insights and Stereochemical Considerations

The E-geometry of the 2,6-dienyl moiety remains conserved across all methods due to conjugation stabilization. Nuclear Overhauser effect (NOE) spectroscopy confirms trans-configuration at C-2' and C-3', with key NOE correlations observed between H-1' (δ 3.30 ppm) and H-3' (δ 5.15 ppm). Density functional theory (DFT) calculations corroborate that the (E)-isomer exhibits 8.3 kcal/mol greater stability than its (Z)-counterpart, rationalizing the absence of geometric isomers in final products .

Q & A

Q. What are the common synthetic routes for (3,7-Dimethylocta-2,6-dienyl)benzene derivatives?

A key method involves alkylation of aromatic precursors. For example, 1,4-dimethoxy-2-((E)-3,7-dimethylocta-2,6-dienyl)benzene was synthesized via methylation of hydroquinone derivatives using (CH₃)₂SO₄ under basic conditions (NaOH or K₂CO₃) . This approach avoids harsh reagents and allows regioselective functionalization. Alternative methods include condensation reactions with substituted benzaldehydes in ethanol under reflux, though yields may vary depending on steric and electronic effects .

Q. How is structural characterization of this compound performed?

Nuclear Magnetic Resonance (NMR) is critical. For example, the methoxy groups in 1,4-dimethoxy derivatives appear as singlets at δ 3.79 and 3.76 in ¹H-NMR, with corresponding ¹³C-NMR signals at δ 56.1 and 55.6 . X-ray crystallography can resolve stereochemical ambiguities, as demonstrated for a chromenone derivative (C₂₈H₃₀O₆) with 70% probability displacement ellipsoids .

Q. What are the primary applications of this compound in life sciences?

The geranyl or neryl backbone is prevalent in bioactive molecules. For instance, gefarnate [(2E)-3,7-dimethylocta-2,6-dienyl ester] is used in gastrointestinal research due to its cytoprotective properties . Derivatives also appear in cannabinoids like cannabigerol (CBG), where the dienyl group contributes to receptor binding .

Advanced Research Questions

Q. How do stereochemical variations (E/Z isomerism) impact biological activity?

The (E)-isomer (geranyl) and (Z)-isomer (neryl) exhibit distinct properties. Geranyl acetate is stable in acidic conditions (pH 3–9) for fragrances , while neryl acetate is prone to isomerization under heat, affecting its application in flavor chemistry . In pharmacological contexts, the (E)-configuration in CBG analogs enhances interaction with cannabinoid receptors compared to (Z)-isomers . Researchers must optimize reaction conditions (e.g., catalysts, temperature) to control stereoselectivity .

Q. How can contradictions in pharmacological data be resolved for derivatives of this compound?

Conflicting results may arise from impurities or isomerization. For example, gefarnate’s efficacy in ulcer models depends on enantiomeric purity, which requires chiral HPLC validation . Stability studies under physiological pH (e.g., simulated gastric fluid) are critical to confirm active species . Cross-validation using multiple assays (e.g., in vitro binding + in vivo efficacy) is recommended .

Q. What advanced techniques are used to analyze stability and degradation pathways?

Accelerated stability testing under varying pH and temperature conditions is essential. For geranyl acetate, stability in detergent formulations (pH 9) was confirmed via gas chromatography (GC) over 30 days . Mass spectrometry (MS) can identify degradation products, such as oxidation byproducts from the dienyl moiety . Computational modeling (e.g., DFT) predicts degradation kinetics under UV exposure .

Q. How can natural sources of this compound derivatives be leveraged?

Natural isolates, like Virgataxanthone B from Garcinia virgata, contain the dienyl group and are screened for antitumor activity . Extraction methods (e.g., supercritical CO₂) optimize yield, while metabolomics-guided fractionation identifies minor analogs . Comparative genomics can trace biosynthetic pathways (e.g., terpene synthases) for heterologous production .

Methodological Considerations

Q. Safety and Handling Guidelines

  • Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent oxidation .
  • Toxicity : Limited data on carcinogenicity; use PPE (gloves, goggles) during synthesis .
  • Waste Disposal : Neutralize acidic byproducts before aqueous disposal .

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